N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide
Description
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-7-12(2)9-15(8-11)24-10-16(23)20-18-17(21-25-22-18)13-3-5-14(19)6-4-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
LXTDGTKBLFWQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide typically involves the formation of the oxadiazole ring followed by the introduction of the acetamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic compound that belongs to the oxadiazole class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure includes a chlorophenyl group and a phenoxy acetamide moiety, which contribute to its pharmacological properties.
- Molecular Formula : C16H12ClN3O3
- Molecular Weight : 329.74 g/mol
- LogP : 4.205 (indicating lipophilicity)
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
- Polar Surface Area : 67.372 Ų
Biological Activity
The biological activity of this compound has been explored in various studies. Key areas of research include its antimicrobial and antitumor properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antitumor Activity
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The compound's ability to interfere with human recombinant topoisomerase II α has been highlighted as a critical mechanism for its antiproliferative effects.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antiproliferative Effects :
- Mechanism of Action :
- Inhibition of Enzymatic Activity :
Comparative Biological Activity Table
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,5-oxadiazole (furazan) ring is a common scaffold in medicinal chemistry. Key analogs differ in substituents at the 4-position of the oxadiazole:
- Chlorophenyl vs. Methylphenyl (BH53188): The chlorine atom in the target compound enhances electronegativity and polar interactions compared to the methyl group in BH53186. This may improve binding affinity to targets like kinase enzymes but reduce solubility due to increased hydrophobicity .
- Chlorophenyl vs. Phenyl (BH53189): The absence of a substituent on the phenyl ring in BH53189 simplifies the structure but may lower target specificity. The chlorine atom in the target compound likely improves steric and electronic complementarity in binding pockets .
Heterocyclic Core Modifications
- Triazole Analogs (): The compound 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide replaces the oxadiazole with a 1,2,4-triazole ring.
- Imidazole Derivatives (): The fluorophenyl-substituted imidazole in N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate highlights the impact of fluorination. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability but reduce π-π stacking compared to the target’s chlorophenyl group .
Acetamide Side Chain Modifications
All compounds in retain the 2-(3,5-dimethylphenoxy)acetamide moiety, suggesting this group is critical for maintaining baseline activity. However, substituents on the oxadiazole ring modulate overall efficacy:
- BH53186 replaces the dimethylphenoxy group with a 2-chlorophenoxy chain, introducing steric hindrance that may limit rotational freedom and alter binding kinetics .
Research Findings and Hypotheses
- Bioactivity: The target compound’s chlorine atom likely enhances interactions with hydrophobic pockets in biological targets (e.g., COX-2 or EGFR kinases) compared to methyl or unsubstituted phenyl analogs.
- Methylphenyl (BH53188) or smaller substituents (BH53189) may improve pharmacokinetic profiles but sacrifice potency .
- Metabolic Stability: The oxadiazole ring is generally resistant to oxidative metabolism compared to triazole or imidazole cores, suggesting the target compound may exhibit longer half-lives than ’s triazole analog .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)acetamide?
To enhance synthesis efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) with statistical design of experiments (DoE). For example, ICReDD’s approach combines quantum mechanics-based simulations to predict reaction pathways and DoE to reduce trial-and-error experimentation, enabling systematic optimization of parameters like temperature, solvent polarity, and catalyst loading . This hybrid method reduces resource consumption while improving yield reproducibility.
Q. How can structural characterization of this compound address discrepancies in spectroscopic data across studies?
Use high-resolution techniques such as X-ray crystallography (as demonstrated for structurally similar N-(4-chloro-2-nitrophenyl)acetamide derivatives) to resolve ambiguities in NMR or IR spectra. For instance, crystallographic data can confirm bond angles and torsion angles, clarifying substituent orientations that may lead to conflicting spectral interpretations . Cross-validate findings with DFT-based vibrational frequency calculations to reconcile experimental and theoretical data.
Q. What safety protocols are critical during handling and storage?
Adhere to guidelines for chlorinated and aromatic compounds:
- Use fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact .
- Store in airtight containers under inert gas (N₂/Ar) to avoid degradation via moisture or oxidation .
- Implement spill protocols using non-combustible adsorbents (e.g., vermiculite) for accidental releases .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, which predict electrophilic/nucleophilic attack sites. For example, ICReDD’s workflow uses reaction path searches to simulate intermediates and transition states, enabling hypothesis-driven experimental validation . Software like Gaussian or ORCA can model solvation effects and transition-metal interactions for catalytic applications.
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values) across cell lines?
Conduct meta-analyses to identify confounding variables such as:
- Cell membrane permeability differences (assess via logP/logD measurements).
- Metabolic stability (use liver microsome assays to quantify degradation rates).
- Off-target effects (employ kinome-wide profiling or CRISPR screens). Statistical tools like partial least squares regression (PLSR) can isolate critical factors influencing potency .
Q. How can heterocyclic modifications enhance the compound’s pharmacological profile?
Systematic SAR studies should focus on:
- Replacing the 1,2,5-oxadiazole ring with 1,3,4-thiadiazole to improve metabolic stability.
- Introducing electron-withdrawing groups (e.g., -CF₃) at the 3,5-dimethylphenoxy moiety to modulate bioavailability. Prioritize synthetic routes enabling late-stage diversification, such as Suzuki-Miyaura couplings or click chemistry, to streamline analog generation .
Methodological Resources
Q. Which databases provide reliable physicochemical data for this compound?
Q. What experimental frameworks support scalable production for in vivo studies?
Adopt flow chemistry techniques to enhance reproducibility and safety. For example:
- Continuous stirred-tank reactors (CSTRs) for exothermic steps (e.g., cyclization of oxadiazole).
- Membrane-based separation to purify intermediates, reducing solvent waste . Monitor reaction progress inline via Raman spectroscopy or UV-vis sensors .
Data Management and Reproducibility
Q. How can researchers address batch-to-batch variability in bioactivity assays?
Implement a quality-by-design (QbD) approach:
Q. What tools ensure secure and collaborative data sharing in multi-institutional studies?
Utilize encrypted electronic lab notebooks (ELNs) such as LabArchives or SciNote, which feature:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
